propyl4-[(2-phenoxybutanoyl)amino]benzoate
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Overview
Description
propyl4-[(2-phenoxybutanoyl)amino]benzoate is an organic compound with the molecular formula C20H23NO4 It is a benzoate ester derivative, characterized by the presence of a phenoxybutanoyl group attached to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl4-[(2-phenoxybutanoyl)amino]benzoate typically involves a multi-step process. One common method includes the esterification of 4-aminobenzoic acid with propanol to form propyl 4-aminobenzoate. This intermediate is then reacted with 2-phenoxybutanoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
propyl4-[(2-phenoxybutanoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The phenoxybutanoyl group can be oxidized under strong oxidative conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
propyl4-[(2-phenoxybutanoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of local anesthetics and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of propyl4-[(2-phenoxybutanoyl)amino]benzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it may bind to sodium ion channels on nerve membranes, inhibiting the passage of sodium ions and thereby blocking the generation and conduction of nerve impulses. This results in a temporary loss of sensation in the targeted area.
Comparison with Similar Compounds
Similar Compounds
Propyl benzoate: A simpler ester with similar structural features but lacking the phenoxybutanoyl group.
Ethyl 4-aminobenzoate: Another ester derivative with an amino group, used in similar applications.
Methyl 4-[(2-phenoxybutanoyl)amino]benzoate: A methyl ester analog with comparable properties.
Uniqueness
propyl4-[(2-phenoxybutanoyl)amino]benzoate is unique due to the presence of the phenoxybutanoyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile reagent in organic synthesis and as a candidate for drug development.
Properties
Molecular Formula |
C20H23NO4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
propyl 4-(2-phenoxybutanoylamino)benzoate |
InChI |
InChI=1S/C20H23NO4/c1-3-14-24-20(23)15-10-12-16(13-11-15)21-19(22)18(4-2)25-17-8-6-5-7-9-17/h5-13,18H,3-4,14H2,1-2H3,(H,21,22) |
InChI Key |
AHOCPGIJCBCMAD-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(CC)OC2=CC=CC=C2 |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(CC)OC2=CC=CC=C2 |
Origin of Product |
United States |
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